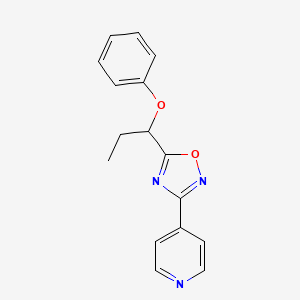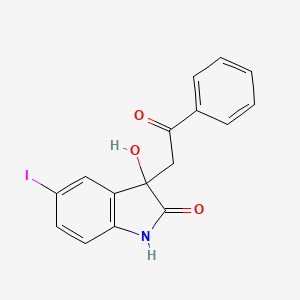![molecular formula C20H29NO5 B4075035 Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane](/img/structure/B4075035.png)
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Übersicht
Beschreibung
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. . The compound 1-[3-(2-prop-2-enylphenoxy)propyl]azepane is a derivative of azepane, which is a seven-membered nitrogen-containing heterocycle. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane typically involves multiple steps, starting with the preparation of the azepane derivative. The azepane derivative can be synthesized through a series of reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 1-azepane with 3-(2-prop-2-enylphenoxy)propyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with various industrial and laboratory applications.
Azepane Derivatives: Compounds containing the azepane ring structure, which are used in pharmaceuticals and organic synthesis.
Uniqueness
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane is unique due to its combination of oxalic acid and azepane moieties, resulting in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
IUPAC Name |
oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.C2H2O4/c1-2-10-17-11-5-6-12-18(17)20-16-9-15-19-13-7-3-4-8-14-19;3-1(4)2(5)6/h2,5-6,11-12H,1,3-4,7-10,13-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBMIZAZXFMYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4074952.png)
![2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4074959.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074969.png)

![methyl 2-[3-(diallylamino)propoxy]benzoate oxalate](/img/structure/B4074977.png)

![1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074989.png)
![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)
![1-[3-(3-bromophenoxy)propyl]azepane oxalate](/img/structure/B4075007.png)
![1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075012.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4075032.png)
![Oxalic acid;1-[4-(2-prop-2-enylphenoxy)butyl]azepane](/img/structure/B4075041.png)
![N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075047.png)

